molecular formula C18H19N5O2S B2647054 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 734534-69-1

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2647054
CAS No.: 734534-69-1
M. Wt: 369.44
InChI Key: MMBRLGJTYFSIFZ-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5 and an acetamide side chain bearing a 3-methylphenyl moiety.

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-6-5-7-13(10-12)20-16(24)11-26-18-22-21-17(23(18)19)14-8-3-4-9-15(14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBRLGJTYFSIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The initial step often involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives to form the triazole ring. For instance, 2-methoxyphenyl hydrazine can react with formic acid under reflux conditions to yield the triazole core.

  • Introduction of the Sulfanyl Group: : The triazole intermediate is then reacted with thiol-containing compounds, such as thiourea, under basic conditions to introduce the sulfanyl group at the 3-position of the triazole ring.

  • Acetamide Formation: : The final step involves the acylation of the sulfanyl-triazole intermediate with 3-methylphenyl acetic acid or its derivatives, using coupling agents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of nitro groups.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Triazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it useful in the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is studied for its potential pharmacological properties It has shown promise as an antimicrobial agent due to its ability to disrupt bacterial cell walls

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its ability to form stable complexes with metals also makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis. The triazole ring can interact with enzyme active sites, disrupting their normal function and leading to cell death.

In cancer therapy, the compound may exert its effects by interfering with signaling pathways that regulate cell proliferation and apoptosis. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

  • Structural Difference : Replaces the 2-methoxyphenyl group with a 2-chlorophenyl substituent.
  • However, the 3-methoxyphenyl acetamide moiety could reduce lipophilicity compared to the 3-methylphenyl group in the target compound .

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides

  • Structural Difference : Substitutes the 2-methoxyphenyl group with a furan-2-yl ring.
  • Biological Activity : Demonstrated anti-exudative activity (10 mg/kg dose) comparable to diclofenac sodium (8 mg/kg), suggesting furan’s heterocyclic nature contributes to anti-inflammatory efficacy. The target compound’s methoxy group may offer better metabolic stability than furan’s oxygen heteroatom .

AM33 (2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide)

  • Structural Difference : Features a 2-hydroxyphenyl group on the triazole and a 4-methoxyphenyl acetamide.
  • Enzyme Inhibition : Exhibited superior reverse transcriptase inhibition (AutoDock binding energy: −9.2 kcal/mol) compared to nevirapine. The hydroxyl group may facilitate stronger hydrogen bonding than the target compound’s methoxy group .

Substituent Variations on the Acetamide Moiety

2-{[4-Amino-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

  • Structural Difference : Substitutes the 3-methylphenyl group with a 3-chlorophenyl ring.
  • Impact : Chlorine’s electron-withdrawing effect may enhance interactions with hydrophobic enzyme pockets, but could reduce solubility compared to the methyl group in the target compound .

KA3 (N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide)

  • Structural Difference : Incorporates a pyridin-4-yl group on the triazole and a substituted aryl carbamoyl chain.
  • Biological Activity : Showed MIC values of 12.5 µg/mL against E. coli and S. aureus, indicating that electron-withdrawing substituents on the acetamide enhance antimicrobial activity. The target compound’s 3-methylphenyl group may offer moderate activity due to its electron-donating nature .

Anti-Inflammatory and Anti-Exudative Activity

  • Target Compound : Likely exhibits anti-exudative activity based on analogs like furan-2-yl derivatives (). The 2-methoxyphenyl group may improve membrane permeability compared to polar substituents like hydroxyl or nitro groups.
  • Key Comparison :
    • Furan Derivative () : 50% reduction in edema at 10 mg/kg.
    • Chlorophenyl Analog () : Higher lipophilicity may prolong half-life but reduce aqueous solubility.

Enzyme Inhibition Potential

  • Reverse Transcriptase Inhibition: Triazole derivatives with hydroxyl or nitro groups (e.g., AM31, KI = 0.8 nM) show nanomolar inhibition, while the target compound’s methoxy and methyl groups may prioritize metabolic stability over potency .

Antimicrobial Activity

  • Pyridin-4-yl Derivatives () : MIC = 12.5–25 µg/mL against Gram-positive and Gram-negative bacteria.
  • Target Compound : The 3-methylphenyl group may provide moderate activity, but electron-withdrawing groups (e.g., chloro, nitro) generally enhance efficacy .

Physicochemical and Spectral Comparisons

Key Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL)
Target Compound 3.2 0.12
2-Chlorophenyl Analog () 3.8 0.08
Furan-2-yl Derivative () 2.5 0.35

NMR Spectral Data (Selected Examples)

Compound 1H NMR δ (ppm) Key Peaks
Target Compound 2.35 (s, 3H, CH3), 3.85 (s, 3H, OCH3)
Furan-2-yl Derivative () 6.45 (m, 2H, furan-H), 7.20 (d, J=8 Hz)
AM33 () 6.90 (d, J=8 Hz, 2H), 8.10 (s, 1H, OH)

Biological Activity

The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of triazole-based pharmaceuticals known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

  • Molecular Formula : C₁₁H₁₂N₄O₃S
  • Molecular Weight : 280.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : 565179-65-9

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antifungal and anticancer properties. The triazole ring structure is known to inhibit cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for fungal sterol biosynthesis.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal activity against various fungal strains. For instance:

  • Activity Against Candida spp. : In vitro studies have shown that compounds similar to the target compound demonstrate efficacy against Candida albicans and Rhodotorula mucilaginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be ≤ 25 µg/mL, suggesting potent antifungal properties .

Anticancer Activity

The anticancer potential of triazole derivatives has also been evaluated:

  • Cytotoxicity Studies : Compounds with similar structures have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of an acetic acid group in the molecular structure was correlated with increased cytotoxic activity .

Structure-Activity Relationship (SAR)

The biological activities of triazole derivatives can often be attributed to specific structural features:

  • Triazole Ring : Essential for antifungal activity due to its role in enzyme inhibition.
  • Amino Group : Enhances hydrogen bonding interactions with biological targets.
  • Methoxy and Methyl Substituents : Influence lipophilicity and bioavailability.

Case Studies

  • Antifungal Efficacy Study : A study evaluated a series of triazole derivatives against clinical isolates of Candida. The results indicated that modifications to the triazole ring significantly affected the antifungal potency, with some derivatives outperforming traditional antifungals like fluconazole .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of triazole derivatives on the NCI-60 cell line panel. The findings revealed that certain substitutions led to enhanced anticancer activity, particularly in compounds with a methoxy group at the para position of the phenyl ring .

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